molecular formula C18H21N3O4S2 B2694894 1-methanesulfonyl-N-[2-(thiophene-3-amido)phenyl]piperidine-4-carboxamide CAS No. 1207006-65-2

1-methanesulfonyl-N-[2-(thiophene-3-amido)phenyl]piperidine-4-carboxamide

Cat. No.: B2694894
CAS No.: 1207006-65-2
M. Wt: 407.5
InChI Key: CADVUQGWEDYZEK-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-[2-(thiophene-3-amido)phenyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a thiophene moiety, and a methanesulfonyl group

Scientific Research Applications

1-methanesulfonyl-N-[2-(thiophene-3-amido)phenyl]piperidine-4-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-[2-(thiophene-3-amido)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the thiophene moiety. The methanesulfonyl group is then introduced through sulfonylation reactions. Common reagents used in these reactions include methanesulfonyl chloride and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-[2-(thiophene-3-amido)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the amide group can produce the corresponding amine .

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-[2-(thiophene-3-amido)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the methanesulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methanesulfonyl-N-[2-(thiophene-2-amido)phenyl]piperidine-4-carboxamide
  • 1-methanesulfonyl-N-[2-(thiophene-4-amido)phenyl]piperidine-4-carboxamide

Uniqueness

1-methanesulfonyl-N-[2-(thiophene-3-amido)phenyl]piperidine-4-carboxamide is unique due to the specific positioning of the thiophene moiety, which can influence its binding affinity and selectivity towards molecular targets. This positional specificity can result in distinct biological activities compared to its analogs .

Properties

IUPAC Name

1-methylsulfonyl-N-[2-(thiophene-3-carbonylamino)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-27(24,25)21-9-6-13(7-10-21)17(22)19-15-4-2-3-5-16(15)20-18(23)14-8-11-26-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADVUQGWEDYZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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